5-Ethyl-4,6-dimethylpyrimidin-2-amine
Description
Overview of the Pyrimidine (B1678525) Nucleus in Heterocyclic Chemistry
Pyrimidine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure classifies it as a diazine. The pyrimidine nucleus is a fundamental scaffold in the vast field of heterocyclic chemistry. As a class of compounds, pyrimidines can be synthesized through various methods, a common one being the cyclization of β-dicarbonyl compounds with N–C–N compounds, such as the reaction of β-diketones with guanidine (B92328) to yield 2-aminopyrimidines. The pyrimidine ring system is found extensively in nature in both substituted and fused-ring forms.
Importance of Pyrimidine Derivatives in Contemporary Chemical and Biological Sciences
The pyrimidine scaffold is a cornerstone of biochemistry and medicinal chemistry. Its most notable role is as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids DNA and RNA. Beyond this fundamental biological role, the pyrimidine nucleus is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of pharmacological activities.
The ability of the pyrimidine ring's nitrogen atoms to participate in hydrogen bonding and dipole-dipole interactions facilitates strong binding to biological targets. Consequently, pyrimidine derivatives have been successfully developed for a multitude of therapeutic applications. ijpsjournal.com Research has demonstrated their potential across various domains, including oncology, infectious diseases, and inflammatory conditions. ijpsjournal.com Marketed drugs containing the pyrimidine moiety, such as Imatinib (an anticancer agent), underscore the clinical significance of this heterocyclic system. ijpsjournal.comrsc.org The broad and potent biological activities of pyrimidine derivatives continue to make them a focal point of intensive research in the chemical and biological sciences. ijpsjournal.comrasayanjournal.co.in
Table 1: Reported Biological Activities of Pyrimidine Derivatives
| Biological Activity | Reference |
|---|---|
| Anticancer / Antitumor | rsc.orgrasayanjournal.co.in |
| Antimicrobial (Antibacterial, Antifungal) | ijpsjournal.com |
| Antiviral / Anti-HIV | rasayanjournal.co.in |
| Anti-inflammatory | researchgate.net |
| Antihistaminic | researchgate.netnih.gov |
| Cardiovascular | rasayanjournal.co.in |
Rationale for Focusing on 5-Ethyl-4,6-dimethylpyrimidin-2-amine and Related Structural Motifs in Academic Inquiry
The specific compound this compound belongs to the class of 2-aminopyrimidines, a structural motif of significant interest in medicinal chemistry. The rationale for academic inquiry into this and related structures is rooted in the proven therapeutic value of the 2-aminopyrimidine (B69317) core and the principles of structure-activity relationship (SAR) in drug design.
The 2-aminopyrimidine scaffold serves as a versatile template for generating diverse molecular libraries. researchgate.netmdpi.com Scientific research has consistently shown that the biological activity of pyrimidine derivatives can be finely tuned by altering the substituents at various positions on the pyrimidine ring. rsc.orgacs.orgnih.gov The substituents at the C4, C5, and C6 positions play a crucial role in determining the compound's potency and selectivity for specific biological targets. rsc.orgacs.org
For instance, research into 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines revealed the importance of the C5-group for cyclin-dependent kinase 9 (CDK9) potency and selectivity. acs.org Similarly, studies on other substituted pyrimidines have demonstrated that modifications at these positions can significantly impact their efficacy as kinase inhibitors, receptor antagonists, or antimicrobial agents. nih.govacs.org The core structure of this compound features alkyl groups (ethyl and methyl) at the C4, C5, and C6 positions. The investigation of such specific substitution patterns is a logical step in the systematic exploration of the chemical space around the 2-aminopyrimidine core. This exploration aims to elucidate how size, shape, and lipophilicity of these alkyl groups influence molecular interactions with biological targets, potentially leading to the discovery of novel compounds with improved therapeutic profiles. The synthesis of related structures, like ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, highlights the utility of the 4,6-dimethylpyrimidin-2-amine core as a building block in creating more complex molecules for biological evaluation. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
HLBPSRCFSRTYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1C)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Design for 5 Ethyl 4,6 Dimethylpyrimidin 2 Amine and Analogous Pyrimidine Scaffolds
Historical and Contemporary Approaches to Pyrimidine (B1678525) Synthesis Relevant to the Core 2-Aminopyrimidine (B69317) Structure
The construction of the 2-aminopyrimidine ring system has been a subject of extensive research, leading to the development of several robust synthetic strategies. These methods often rely on the condensation of a three-carbon unit with a guanidine-containing fragment, a principle that has been refined over the years with the advent of new technologies and catalysts.
Condensation Reactions Involving N-C-N Building Blocks and 1,3-Diketones
The most traditional and widely employed method for the synthesis of 2-amino-4,6-disubstituted pyrimidines is the Pinner synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with guanidine (B92328). researchgate.net Guanidine, with its preformed N-C-N backbone, serves as an ideal building block for introducing the 2-amino functionality.
The archetypal reaction involves the condensation of acetylacetone (B45752) (2,4-pentanedione) with a guanidine salt, such as guanidine hydrochloride or nitrate (B79036), typically in the presence of a base like sodium carbonate or sodium ethoxide. chegg.com The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable aromatic pyrimidine ring with the elimination of water. chegg.com This method is highly effective for producing 2-amino-4,6-dimethylpyrimidine (B23340), the parent scaffold of the target compound. The general mechanism involves the initial nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl carbons of the diketone, followed by an intramolecular condensation and dehydration to form the heterocyclic ring. chegg.com
Similarly, this principle can be extended to create 5-substituted pyrimidines by starting with a substituted malonic acid diester. For instance, the condensation of a monosubstituted diethyl malonate with guanidine in the presence of sodium ethoxide is a proven method for producing 5-substituted-2-amino-4,6-dihydroxypyrimidines. nih.gov
Microwave-Assisted Synthesis Techniques for Pyrimidine Derivatives
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. The synthesis of pyrimidine derivatives has significantly benefited from this technology. researchgate.netnanobioletters.comrsc.org Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. researchgate.netunits.it
For instance, the Biginelli-type three-component synthesis of 2-amino-4,6-diarylpyrimidines can be efficiently carried out under microwave irradiation. researchgate.net This approach often uses a catalyst, such as calcium chloride, in solvent-free conditions, enhancing the environmental friendliness of the procedure. researchgate.net The condensation of chalcones with guanidine nitrate to form aminopyrimidines has also been successfully performed using microwave-assisted heating, with yields ranging from 33-56%. nanobioletters.com Furthermore, microwave heating has been applied to nucleophilic aromatic substitution reactions, such as the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives, demonstrating the versatility of this technique for pyrimidine functionalization. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours researchgate.netresearchgate.net |
| Energy Efficiency | Lower | Higher |
| Yields | Often moderate to good | Generally good to excellent researchgate.net |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free researchgate.net |
| Side Reactions | More prevalent | Often reduced |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) in Pyrimidine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of heterocyclic cores like pyrimidine. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly prominent. snnu.edu.cn
This methodology has been successfully applied to pyrimidine scaffolds to introduce aryl or heteroaryl substituents, which are crucial for tuning the electronic and biological properties of the molecule. For example, a series of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs were synthesized via a Suzuki cross-coupling reaction using Pd(PPh3)4 as the catalyst with various arylboronic acids. nih.gov An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has also been developed, allowing for the efficient synthesis of diarylated pyrimidines. nih.gov The choice of solvent and catalyst system is crucial for achieving high yields and controlling regioselectivity in these reactions. nih.gov Such strategies allow for the diversification of a common pyrimidine intermediate, providing access to a large library of related compounds from a single precursor. nih.gov
Multi-component Reactions (e.g., Biginelli-type) for Pyrimidine Hybrid Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org
This reaction has been adapted to use guanidine or its salts in place of urea to directly synthesize 2-amino-3,4-dihydropyrimidines. researchgate.netnih.gov These reactions are often catalyzed by an acid and can be promoted by microwave irradiation. units.itresearchgate.net A Biginelli-inspired preparative method, for example, relies on the one-pot reaction of α-cyanoketones, carboxaldehydes, and guanidines to produce 2-amino-4,6-disubstitutedpyrimidine-5-carbonitriles in moderate to excellent yields. nih.gov This transformation involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization. nih.gov The versatility of MCRs allows for the rapid assembly of complex pyrimidine-containing molecules from simple, readily available starting materials, making it a highly valuable strategy in combinatorial chemistry and drug discovery. researchgate.net
Targeted Synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine
The synthesis of the specifically substituted target compound, this compound, can be logically achieved by applying the classical condensation principle described in section 2.1.1. The key is the selection of the appropriate 1,3-dicarbonyl precursor that contains the required ethyl group at the central carbon (the eventual C5 position of the pyrimidine ring).
The logical precursor for this synthesis is 3-ethyl-2,4-pentanedione (B72266). sigmaaldrich.com This β-diketone, when reacted with guanidine, is expected to yield the desired this compound.
Optimized Reaction Conditions and Mechanistic Considerations
While a specific protocol for the reaction between 3-ethyl-2,4-pentanedione and guanidine is not extensively documented, optimized conditions can be inferred from the numerous analogous syntheses of 2-aminopyrimidines. researchgate.netchegg.com
Proposed Synthetic Route:
The reaction involves the condensation of 3-ethyl-2,4-pentanedione with a guanidine salt in the presence of a base.
Reactants: 3-Ethyl-2,4-pentanedione and Guanidine hydrochloride (or nitrate).
Base: A moderately strong base is required to facilitate the condensation and neutralize the guanidine salt. Sodium ethoxide is a common choice, though sodium carbonate or sodium hydroxide (B78521) can also be used.
Solvent: An alcoholic solvent like ethanol (B145695) is typically used, as it effectively dissolves the reactants.
Temperature: The reaction is usually performed at reflux temperature to ensure a sufficient reaction rate.
Work-up: The product often precipitates from the reaction mixture upon cooling or can be isolated after removal of the solvent and purification by recrystallization.
Mechanistic Pathway:
The mechanism is analogous to the Pinner synthesis of pyrimidines:
Deprotonation/Enolate Formation: The base deprotonates the guanidine salt to generate free guanidine.
Nucleophilic Attack: One of the amino groups of the free guanidine acts as a nucleophile, attacking one of the carbonyl carbons of 3-ethyl-2,4-pentanedione. This forms a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate dehydrates to form a more stable imine or enamine intermediate.
Intramolecular Cyclization: A second amino group from the guanidine moiety attacks the remaining carbonyl carbon in an intramolecular fashion.
Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic this compound ring.
Table 2: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Diketone | 3-Ethyl-2,4-pentanedione | Provides the C4-C5(Et)-C6 backbone and methyl groups. sigmaaldrich.com |
| N-C-N Source | Guanidine Hydrochloride | Standard, stable source of the 2-aminopyrimidine fragment. |
| Base | Sodium Ethoxide | Effective base for deprotonating guanidine and promoting condensation. |
| Solvent | Ethanol | Good solvent for reactants; allows for reaction at reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome activation barriers. |
| Purification | Recrystallization | Standard method for purifying solid organic products. |
Evaluation of Synthetic Pathways for Yield and Selectivity
The synthesis of this compound, a polysubstituted pyrimidine, is most classically achieved through the Principal Synthesis, a well-established condensation reaction. This pathway involves the reaction of a β-dicarbonyl compound with guanidine. For the target molecule, the specific precursors are 3-ethylpentane-2,4-dione and a guanidine salt (e.g., guanidine hydrochloride or nitrate).
The reaction proceeds via a condensation mechanism between the amino groups of guanidine and the carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The yield and selectivity of this reaction are influenced by several factors, including the nature of the solvent, the base used for the condensation, reaction temperature, and time. Traditionally, this reaction is performed in a polar solvent like ethanol in the presence of a base such as sodium ethoxide to facilitate the cyclization.
| Synthetic Pathway | Key Reactants | Typical Conditions | Reported Yield (Analogous Compounds) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Classical Condensation (Principal Synthesis) | 3-Ethylpentane-2,4-dione, Guanidine HCl | Ethanol, Sodium Ethoxide, Reflux | ~70-88% | Well-established, high selectivity for the pyrimidine core. | Longer reaction times, use of volatile organic solvents. |
| Microwave-Assisted Synthesis | β-Ketoester, Guanidine HCl, K₂CO₃ | Solvent-free, Microwave Irradiation (e.g., 100-150°C) | Up to 97% rsc.org | Rapid reaction times, high yields, often solvent-free. rsc.orgnih.gov | Requires specialized microwave equipment. |
| Iridium-Catalyzed Multicomponent Synthesis | Amidine, Alcohols | PN₅P-Ir-pincer complex catalyst, Reflux | Up to 93% | High regioselectivity, uses readily available alcohols. | Requires expensive noble metal catalyst. |
Green Chemistry Principles and Sustainable Methodologies in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives, including this compound, has increasingly benefited from the application of green chemistry principles. rasayanjournal.co.in These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency compared to traditional synthetic methods. researchgate.net
Key green approaches in pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. nih.gov For the synthesis of substituted 2-aminopyrimidines, microwave irradiation can drastically reduce reaction times from hours to minutes and often results in higher product yields. nih.govsemanticscholar.org The efficient energy transfer leads to rapid heating, which can enhance reaction rates and selectivity. semanticscholar.orgfoliamedica.bg
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," is a core principle of green chemistry. This approach eliminates solvent waste and simplifies product purification. rasayanjournal.co.in The condensation of β-dicarbonyl compounds with guanidine can be effectively carried out under solvent-free conditions, often facilitated by microwave heating, to produce 2-aminopyrimidine derivatives in high yields. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rasayanjournal.co.in This approach enhances atom economy and reduces the number of synthetic steps, saving time, resources, and minimizing waste. Sustainable MCRs for pyrimidine synthesis have been developed using catalysts like iridium complexes, which allow for the assembly of highly substituted pyrimidines from simple alcohols and amidines.
Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ethanol is preferred over hazardous organic solvents. rasayanjournal.co.inresearchgate.net Some green protocols for pyrimidine synthesis have been developed using water as a solvent, which is non-toxic, inexpensive, and safe. researchgate.net
Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. While some advanced methods use noble metal catalysts, research is ongoing to develop more sustainable catalytic systems.
These sustainable methodologies offer significant advantages over conventional approaches, providing pathways to pyrimidine scaffolds with higher yields, reduced environmental impact, and improved economic feasibility. rasayanjournal.co.in
| Green Methodology | Principle | Example Application in Pyrimidine Synthesis | Reported Advantages |
|---|---|---|---|
| Microwave Irradiation | Efficient and rapid energy transfer | Condensation of β-ketoesters with guanidine. rsc.org | Reaction times reduced to minutes, high yields (85-97%). rsc.orgnih.gov |
| Solvent-Free Synthesis | Elimination of solvent waste and purification steps | One-pot synthesis of 2-aminopyrimidine derivatives. ontosight.ai | Cleaner reactions, simple work-up, high conversion. rasayanjournal.co.inresearchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, step reduction | Iridium-catalyzed synthesis from alcohols and amidines. | High yields (up to 93%), access to diverse structures. |
| Use of Water as a Solvent | Replacement of hazardous organic solvents | Synthesis of 5-aminopyrimidines from vinyl azides. researchgate.net | Environmentally friendly, safe, low cost. researchgate.net |
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Literature
Following a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic or analytical data could be located for the compound This compound .
The request specified a detailed article on the advanced spectroscopic and analytical characterization of this particular molecule, structured with specific sections on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This includes:
¹H NMR (Proton Nuclear Magnetic Resonance)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
HRMS (High-Resolution Mass Spectrometry)
EI-MS (Electron Ionization Mass Spectrometry)
ESI-MS (Electrospray Ionization Mass Spectrometry)
Despite extensive queries, publications or database entries containing measured ¹H NMR chemical shifts, ¹³C NMR spectral data, exact mass measurements, or mass fragmentation patterns for this compound could not be identified.
While data is available for structurally related compounds, such as the parent molecule 2-amino-4,6-dimethylpyrimidine, the strict requirement to focus solely on This compound prevents the inclusion of information from these analogs. The substitution of an ethyl group at the 5-position of the pyrimidine ring would significantly alter the spectroscopic signatures, making data from related compounds unsuitable for accurate and specific characterization of the target molecule.
Consequently, the requested article with detailed research findings and data tables for this compound cannot be generated at this time due to the absence of the necessary scientific data in the accessible literature.
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the characterization of 5-Ethyl-4,6-dimethylpyrimidin-2-amine. This method couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing critical information on the compound's molecular weight and purity.
In a typical LC-MS analysis, the compound is first separated from any impurities or byproducts on a chromatographic column. Reversed-phase chromatography is commonly employed for pyrimidine (B1678525) derivatives. The separated analyte then enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target compound. For this compound (molecular formula C₈H₁₃N₃), the expected protonated molecular ion [M+H]⁺ would be detected, confirming its identity. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which for a related derivative was shown to have a relative error of less than 10 ppm, confirming the elemental composition.
Table 1: Illustrative LC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 Column |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 152.12 (Calculated for C₈H₁₄N₃⁺) |
Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis
Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) spectroscopy is a vital technique for identifying the functional groups present in this compound. This method measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule's structure.
For this compound, the FTIR-ATR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. These include N-H stretching vibrations for the primary amine group, C-H stretches for the ethyl and methyl groups, and characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine ring. For the closely related compound 2-amino-4,6-dimethylpyrimidine (B23340), studies have identified the key vibrational modes, providing a reference for interpreting the spectrum of its 5-ethyl derivative. Analysis of a more complex molecule containing the 4,6-dimethylpyrimidin-2-amine moiety showed distinct peaks for N-H (3289 cm⁻¹), aromatic C-H (3070 cm⁻¹), and aliphatic C-H (2973 cm⁻¹) groups.
Table 2: Expected FTIR-ATR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3100 - 3400 |
| Alkyl (C-H) | Stretching | 2850 - 3000 |
| Pyrimidine Ring (C=N, C=C) | Stretching | 1500 - 1650 |
| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |
| Alkyl (C-H) | Bending | 1350 - 1470 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of UV or visible light. The pyrimidine ring, being an aromatic heterocyclic system, contains π-electrons that can be excited to higher energy orbitals (π → π* transitions) upon absorbing light at a specific wavelength.
The resulting spectrum typically shows one or more absorption maxima (λmax), which are characteristic of the compound's conjugated system. The position and intensity of these peaks can be influenced by the solvent used for the analysis. For a derivative of 4,6-dimethylpyrimidin-2-amine, a UV-Vis spectrum recorded in methanol (B129727) showed a λmax at 303 nm. This provides a reasonable estimate for the absorption region of this compound, although the substitution of the ethyl group at the 5-position may cause a slight shift in the absorption maximum.
Table 3: UV-Vis Spectroscopic Data
| Parameter | Description |
|---|---|
| Chromophore | Substituted Pyrimidine Ring |
| Expected Transition | π → π* |
| Typical Solvent | Methanol or Ethanol (B145695) |
| Estimated λmax | ~300 nm (by analogy to related structures) |
Chromatographic Methods for Purification and Purity Evaluation
Chromatographic techniques are fundamental for both the purification of this compound after synthesis and the subsequent assessment of its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly utilized methods.
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for larger-scale purification. A small amount of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a sealed chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The compound's retention factor (Rf) value is a key identifier.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of the final compound with high accuracy. The compound is dissolved in a solvent and injected into the HPLC system, where it passes through a packed column (e.g., C18). The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, often a UV detector set at the compound's λmax, records the elution profile. The purity is calculated by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Table 4: Typical Chromatographic Conditions
| Technique | Parameter | Typical Condition/System |
|---|---|---|
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexanes mixtures | |
| Detection | UV light (254 nm) | |
| HPLC | Mode | Reversed-Phase |
| Stationary Phase | C18 Silica Gel Column | |
| Mobile Phase | Acetonitrile / Water gradient | |
| Detection | UV Detector (set at λmax) |
Theoretical and Computational Investigations of 5 Ethyl 4,6 Dimethylpyrimidin 2 Amine and Its Analogs
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of molecules. These computational methods are widely used to elucidate the electronic characteristics and reactivity of pyrimidine (B1678525) derivatives. epstem.net
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. epstem.net For pyrimidine analogs, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize molecular geometry and compute a range of electronic properties. epstem.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). epstem.net
The EHOMO is associated with the molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. epstem.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. epstem.net Other important quantum chemical descriptors such as ionization potential, electron affinity, global hardness, and electrophilicity index are also calculated to provide a comprehensive understanding of the molecule's chemical behavior. epstem.netresearchgate.net For instance, a higher EHOMO value suggests a better electron donor, while a lower ELUMO value indicates a better electron acceptor. epstem.net
Table 1: Illustrative Quantum Chemical Parameters for Pyrimidine Analogs Calculated via DFT Note: The following values are representative examples for substituted pyrimidine derivatives and are intended for illustrative purposes.
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Electron-donating ability |
| ELUMO | -2.0 to -1.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |
| Ionization Potential | 6.0 to 7.0 | Energy required to remove an electron |
| Electron Affinity | 1.0 to 2.0 | Energy released upon gaining an electron |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to represent different electrostatic potential regions. researchgate.net
Red/Yellow Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen or oxygen. researchgate.net For aminopyrimidine analogs, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group are expected to be electron-rich. nih.gov
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green Regions : Represent areas of neutral potential. researchgate.net
MEP analysis is instrumental in understanding non-covalent interactions, particularly hydrogen bonding, which plays a crucial role in molecular recognition and crystal engineering. rsc.orgresearchgate.net By identifying the most electron-rich sites, MEP can help in designing molecules with optimized hydrogen-bond acceptor strength. rsc.org
Molecular Dynamics (MD) Simulations and Adsorption Phenomena
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed insights into the dynamic behavior of systems, which is unobtainable by other means. mdpi.com For pyrimidine derivatives, MD simulations are applied to investigate the stability of protein-ligand complexes, revealing how the inhibitor interacts with the target protein's active site and how these interactions evolve. nih.gov
MD simulations are also employed to study adsorption phenomena, such as the interaction of inhibitor molecules with surfaces. For example, studies on 2-amino-4,6-dimethylpyrimidine (B23340) have explored its role as a corrosion inhibitor, where it forms a protective film on a metal surface. researchgate.net MD simulations can model the adsorption configuration of the inhibitor molecules on the surface, helping to elucidate the mechanism of protection. researchgate.net These simulations can also provide information on adsorption free energy and the orientation of molecules at a liquid-solid interface, which is crucial for understanding separation mechanisms in techniques like liquid chromatography. rsc.org
Molecular Docking and Protein-Ligand Interaction Modeling (Focus on Methodological Principles for In Vitro Systems)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. sifisheriessciences.comrjptonline.org It is a cornerstone of structure-based drug design and virtual screening. researchgate.netnih.gov The methodological principles for performing a docking study for an in vitro system involve several key steps:
Preparation of Receptor and Ligand : The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning charges. nih.govmdpi.com The ligand structure, such as a pyrimidine derivative, is drawn and its geometry is optimized to find the lowest energy conformation. remedypublications.comnih.gov
Grid Generation : A grid box is defined around the active site of the target protein. This grid specifies the volume within which the docking algorithm will search for possible binding poses of the ligand. rjptonline.org
Docking Simulation : Using software like AutoDock Vina or Molecular Operating Environment (MOE), the ligand is placed into the defined grid box. mdpi.comnih.gov The docking program employs search algorithms to explore various conformations and orientations (poses) of the ligand within the active site. researchgate.net
Scoring and Analysis : Each generated pose is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. remedypublications.com The pose with the most favorable (lowest) score is considered the most likely binding mode. remedypublications.com The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. nih.gov These predicted interactions provide a rational basis for understanding the ligand's biological activity and for designing new derivatives with improved potency. eurekaselect.com
In Silico Prediction of Structure-Property Relationships
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, as well as their potential toxicity. pharmaceuticaljournal.netajpamc.comrfppl.co.in These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures in drug development. rfppl.co.in
A fundamental concept in this area is Lipinski's Rule of Five, which provides guidelines for evaluating the drug-likeness of a molecule based on its physicochemical properties. sifisheriessciences.com The rule states that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors.
More than 10 hydrogen bond acceptors.
A molecular weight greater than 500 daltons.
A calculated octanol-water partition coefficient (LogP) greater than 5.
Web-based tools like SwissADME and pkCSM are frequently used to calculate these properties for pyrimidine derivatives. ajpamc.comrfppl.co.inresearchgate.net These platforms predict a wide range of parameters, including gastrointestinal (GI) absorption, skin permeability, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. pharmaceuticaljournal.netajpamc.com
Table 2: Representative In Silico ADME/Drug-Likeness Predictions for Pyrimidine Analogs Note: This table presents typical parameters and desirable ranges predicted by computational tools for drug discovery.
| Property | Predicted Parameter | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Drug-likeness (Lipinski's Rule) |
| LogP (Lipophilicity) | < 5 | Solubility and permeability balance (Lipinski's Rule) |
| H-bond Donors | < 5 | Permeability (Lipinski's Rule) |
| H-bond Acceptors | < 10 | Permeability (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Cell permeability |
| GI Absorption | High | Oral bioavailability |
| BBB Permeant | Yes/No | Central nervous system activity |
| CYP Inhibitor (e.g., CYP2D6) | Yes/No | Potential for drug-drug interactions |
Research on Biological Interactions and Mechanistic Insights in Vitro Studies Only
Investigation of Antimicrobial Activities (In Vitro)
Derivatives of 2-aminopyrimidine (B69317) have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. These studies are crucial in the search for new antimicrobial agents to combat the rise of drug-resistant infections.
Antibacterial Activity (In Vitro)
Several studies have explored the in vitro antibacterial effects of compounds containing the 2-aminopyrimidine scaffold. For instance, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized and screened for their antibacterial activity, showing significant zones of inhibition when compared against the standard drug Sparfloxacin. researchgate.net Similarly, other research has demonstrated that newly synthesized 2-aminopyrimidine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
In particular, certain 2-amino-4-(1-naphthyl)-6-arylpyrimidines have been identified as active against a panel of bacteria. nih.gov The evaluation of these compounds often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. Studies on related thieno[2,3-d]pyrimidine (B153573) structures have also shown promising activity against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. pensoft.netmdpi.com
Below is a representative data table illustrating the type of results obtained in such antibacterial screenings for related pyrimidine (B1678525) compounds.
| Compound Type | Bacterial Strain | Activity Metric (e.g., MIC µg/mL) | Reference |
| 2-Aminopyrimidine Derivative | Staphylococcus aureus | Varies by specific derivative | researchgate.net |
| 2-Aminopyrimidine Derivative | Escherichia coli | Varies by specific derivative | researchgate.net |
| Thieno[2,3-d]pyrimidine | Bacillus subtilis | Good activity reported | pensoft.net |
| Thieno[2,3-d]pyrimidine | Pseudomonas aeruginosa | Moderate activity reported | pensoft.netmdpi.com |
Antifungal Activity (In Vitro)
The antifungal potential of pyrimidine derivatives has also been investigated. Studies have shown that certain compounds from this class are active against various fungal species. For example, specific 2-amino-4-(1-naphthyl)-6-arylpyrimidines demonstrated notable activity against tested fungal strains. nih.gov
Research into related heterocyclic systems further supports the potential for antifungal action. A novel dihydropyrrole derivative, for instance, was found to be active against several species of Candida and Aspergillus, with Minimum Inhibitory Concentrations (MIC) ranging from 21.87 to 43.75 µg/ml. nih.gov Similarly, certain 2-amino-4,5-diarylthiazole derivatives have shown moderate to good anti-Candida albicans activity, with one derivative exhibiting an MIC80 of 9 μM, comparable to the standard drug fluconazole. nih.gov While not directly involving 5-Ethyl-4,6-dimethylpyrimidin-2-amine, these findings highlight the broader potential of related nitrogen-containing heterocyclic compounds as antifungal agents.
The following table summarizes typical findings for antifungal activity of related pyrimidine compounds.
| Compound Type | Fungal Strain | Activity Metric (e.g., MIC µg/mL) | Reference |
| 2-Aminopyrimidine Derivative | Candida albicans | Varies by specific derivative | nih.gov |
| Thieno[2,3-d]pyrimidine | Candida albicans | Activity reported | mdpi.com |
| Dihydropyrrole Derivative | Aspergillus fumigatus | 21.87 - 43.75 | nih.gov |
| 2-Amino-diarylthiazole | Candida albicans | MIC80 = 9 µM (for lead compound) | nih.gov |
Exploration of Anticancer Activities (In Vitro Cell Growth Inhibition and Cytotoxicity on Human Tumor Cell Lines)
The cytotoxic and antiproliferative effects of pyrimidine derivatives against various human cancer cell lines are an active area of research. These in vitro studies assess the ability of compounds to inhibit cancer cell growth and induce cell death.
Thiazolo[4,5-d]pyrimidine derivatives, which share a core heterocyclic structure, have been evaluated for their anticancer potential. mdpi.com One study found that a specific derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was the most active among the tested compounds, showing a strong cytotoxic effect against melanoma cancer cells (C32; IC50 = 24.4 µM and A375; IC50 = 25.4 µM). mdpi.com
Furthermore, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess excellent activity against UO-31 Renal Cancer Cells. nih.gov Investigations into 4-amino-thieno[2,3-d]pyrimidines revealed antiproliferative activity against breast cancer cell lines, with one compound exhibiting an IC50 of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.govresearchgate.net These studies, while not on the exact subject compound, underscore the potential of the broader pyrimidine class in cancer research.
A representative table of in vitro anticancer activity for related pyrimidine compounds is shown below.
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 µM | mdpi.com |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 µM | mdpi.com |
| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 4.3 µg/mL | nih.govresearchgate.net |
| Oxazolo[5,4-d]pyrimidine | A549 (Lung Carcinoma) | Varies by derivative | researchgate.net |
Assessment of Enzyme Inhibition Properties (In Vitro)
The ability of this compound and its structural analogs to inhibit specific enzymes is a key aspect of understanding their mechanism of action at a molecular level.
Kinase Inhibition (e.g., PKCK2)
Protein kinases are crucial regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. Casein kinase 2 (CK2) is one such protein kinase that is often overexpressed in cancer cells. mdpi.com Studies on azolo[1,5-a]pyrimidines, a related class of compounds, have shown that certain derivatives can inhibit human recombinant CK2. mdpi.com
Additionally, the broader pyrimidine scaffold is a core component of many known kinase inhibitors. For example, derivatives of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine have been developed as highly potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), with IC50 values in the low nanomolar range (e.g., 0.710/1.10 nM). researchgate.netnih.gov
| Compound Class | Target Kinase | Activity Metric (IC50) | Reference |
| Azolo[1,5-a]pyrimidine | Casein Kinase 2 (CK2) | Moderate inhibition reported | mdpi.com |
| Naphthyridin-2-amine Derivative | CDK4/6 | 0.710/1.10 nM | researchgate.netnih.gov |
Anti-inflammatory and Antioxidant Activity Studies (In Vitro)
No in vitro studies investigating the anti-inflammatory or antioxidant properties of this compound have been identified in the current body of scientific literature. Therefore, no data on its efficacy in these areas can be presented.
General Mechanistic Investigations of Biological Interactions (In Vitro)
Similarly, the mechanistic aspects of this compound's biological interactions have not been explored in published in vitro research.
DNA Binding Studies (In Vitro)
There are no available scientific reports on in vitro studies conducted to determine the DNA binding capabilities or mechanisms of this compound.
Protein Interaction Studies (e.g., Bovine Serum Albumin)
No in vitro research has been published detailing the interaction of this compound with proteins, including the commonly studied model protein, Bovine Serum Albumin.
Derivatization Strategies and Structure Activity Relationship Sar Studies
Synthesis of Novel Derivatives of 5-Ethyl-4,6-dimethylpyrimidin-2-amine and Related Pyrimidines
The synthesis of derivatives based on the 2-aminopyrimidine (B69317) core involves several strategic approaches, primarily focusing on modifications at the exocyclic amino group, substitutions on the pyrimidine (B1678525) ring itself, and the creation of more complex hybrid molecules.
The 2-amino group is a critical site for modification as it often acts as a key hydrogen bond donor in interactions with biological targets. nih.gov Synthetic strategies for its derivatization are well-established.
One common method involves the N-arylation or N-alkylation of the amino group. For instance, the Buchwald-Hartwig amination reaction, which uses a palladium catalyst, is frequently employed to couple aryl halides with the 2-aminopyrimidine core, yielding N-aryl derivatives. mdpi.com Similarly, reactions with alkyl halides in the presence of a base can introduce various alkyl substituents. mdpi.com
Another approach is the reaction of the 2-amino group with aldehydes or ketones. While these reactions typically form unstable hemiaminals, stable derivatives can be isolated under specific conditions, such as when electron-withdrawing groups are present on the aldehyde, offering another avenue for diversification. mdpi.com Furthermore, the amino group can be acylated to form amides, which can alter the electronic properties and hydrogen bonding capacity of the molecule. nih.gov
Modifying the pyrimidine ring allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. The C-5 position is a particularly common site for substitution. researchgate.netmostwiedzy.pl A general route to 5-substituted 2-aminopyrimidines begins with the condensation of a monosubstituted malonic acid diester with guanidine (B92328) to form a 5-substituted-2-amino-4,6-dihydroxypyrimidine. nih.gov This intermediate can then be chlorinated using reagents like phosphorus oxychloride or the Vilsmeier-Haack-Arnold reagent to produce the versatile 5-substituted-2-amino-4,6-dichloropyrimidine. nih.gov These dichloro-intermediates are valuable synthons, as the chlorine atoms can be selectively replaced through nucleophilic substitution reactions to introduce a wide variety of functional groups at the C-4 and C-6 positions. mdpi.comnih.gov
Direct halogenation at the C-5 position of an existing pyrimidine ring is also a viable strategy, often using N-chlorosuccinimide (NCS) or other halogenating agents. mostwiedzy.pl The introduction of small, electron-withdrawing groups like fluorine or a cyano group at C-5 can significantly impact the acidity of the 2-amino group, thereby influencing its binding affinity to target proteins. nih.govresearchgate.net
To explore new chemical space and target multiple biological pathways, the 2-aminopyrimidine core is often integrated into larger, hybrid molecules. researchgate.net This involves linking the pyrimidine to other pharmacologically relevant scaffolds. For example, pyrimidine-quinolone hybrids have been synthesized as potential inhibitors of human lactate (B86563) dehydrogenase (hLDHA), a target in cancer therapy. nih.gov The synthesis of these hybrids can be achieved through reactions like microwave-assisted aromatic nucleophilic substitution, where a chloropyrimidine is coupled with an amino-functionalized quinolone. nih.gov
Another strategy is the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. This can lead to the formation of pyridopyrimidines, triazolopyrimidines, or pteridines, each with distinct biological profiles. mdpi.comacs.orgnih.gov These complex scaffolds often provide a rigid framework that can orient substituents in a precise manner for optimal interaction with a biological target.
Systematic Evaluation of Structural Modifications on In Vitro Biological Activities
The biological impact of the derivatization strategies described above is systematically evaluated through in vitro assays. Structure-activity relationship (SAR) studies correlate specific structural changes with changes in biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀) against a target enzyme or receptor.
For example, in a study of 2-aminopyrimidine derivatives as inhibitors of β-glucuronidase, modifications based on the 2-amino-4,6-dichloropyrimidine (B145751) scaffold were explored. The SAR revealed that the nature of the substituent introduced via nucleophilic substitution at the chloro positions was critical for activity.
Table 1: In Vitro β-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives
| Compound | R Group (at C-4/C-6) | IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | 4-chloroaniline | > 100 |
| Derivative 2 | 3-methoxyaniline | > 100 |
| Derivative 3 | 3,4-dichloroaniline | 2.8 ± 0.10 |
| Standard | D-saccharic acid 1,4-lactone | 45.75 ± 2.16 |
This table is generated based on data reported in a study on β-glucuronidase inhibitors. mdpi.comnih.gov
The data clearly indicates that while many simple aniline (B41778) substitutions resulted in inactive compounds, the presence of a 3,4-dichlorophenylamino group led to a potent inhibitor, significantly more active than the standard. mdpi.comnih.gov
Similarly, in the development of histamine (B1213489) H₄ receptor (H₄R) antagonists, SAR studies on a 2-aminopyrimidine series showed that potency was highly sensitive to substitutions at the C-4, C-5, and C-6 positions of the pyrimidine ring.
Table 2: SAR of 2-Aminopyrimidine Derivatives as H₄R Ligands
| Compound | Substitution at C-4 | Substitution at C-6 | H₄R Ki (nM) |
|---|---|---|---|
| Analog 1 | tert-butyl | 4-methylpiperazin-1-yl | Potent |
| Analog 2 | 4-cyanophenyl | 4-methylpiperazin-1-yl | Very Potent |
| Analog 3 | tert-butyl | H | Less Potent |
This table is a qualitative representation of findings from SAR studies on H₄R ligands. nih.gov
These studies revealed that replacing a tert-butyl group at C-4 with an aromatic moiety like 4-cyanophenyl significantly enhanced potency, highlighting the importance of this position for optimizing activity. nih.gov
Development of Design Principles for Modulating Bioactivity and Selectivity
Through systematic SAR studies, several key design principles have emerged for modulating the bioactivity and selectivity of 2-aminopyrimidine derivatives.
Hinge-Binding Motif: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in protein kinase inhibitors. The N-1 nitrogen of the pyrimidine ring and the exocyclic 2-amino group form a pair of hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved structural feature. researchgate.net This interaction is fundamental to the inhibitory activity of many pyrimidine-based drugs.
Modulation of pKa: The electronic nature of substituents on the pyrimidine ring, particularly at the C-5 position, can modulate the acidity (pKa) of the 2-amino group. Electron-withdrawing groups, such as a cyano group, increase the acidity, which can lead to stronger hydrogen bond interactions with the target protein and thus higher affinity. nih.gov
Exploiting Substituent Pockets: Substituents at the C-4 and C-6 positions project into solvent-exposed regions or specific binding pockets of the target protein. The size, shape, and chemical nature of these substituents are critical for determining both potency and selectivity. nih.govnih.gov By designing substituents that fit optimally into the target's binding site while clashing with the sites of off-target proteins, selectivity can be achieved.
Conformational Rigidity: The creation of hybrid or fused-ring systems introduces conformational rigidity. This can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity. acs.org
These principles, derived from extensive derivatization and SAR studies, provide a rational framework for the design of new 2-aminopyrimidine derivatives with tailored biological activities and improved selectivity profiles for various therapeutic targets.
Emerging Applications and Niche Research Areas
Corrosion Inhibition Studies and Surface Adsorption Phenomena
The use of organic molecules as corrosion inhibitors for metals and alloys is a well-established field of study. Pyrimidine (B1678525) derivatives, in particular, are known to be effective due to the presence of nitrogen heteroatoms and the aromaticity of the pyrimidine ring, which facilitate adsorption onto metal surfaces. These compounds can act as a protective barrier, slowing down the rate of corrosion.
However, a review of the current scientific literature reveals a notable absence of studies specifically investigating the corrosion inhibition properties of 5-Ethyl-4,6-dimethylpyrimidin-2-amine . While research has been conducted on structurally similar compounds, such as 2-amino-4,6-dimethylpyrimidine (B23340), direct experimental data and detailed research findings for the title compound are not presently available.
For context, studies on other aminopyrimidine derivatives have shown that their inhibition efficiency is influenced by factors such as the concentration of the inhibitor, temperature, and the nature of the corrosive medium. researchgate.net The adsorption of these molecules on metal surfaces is a critical aspect of their inhibitory action and often follows established adsorption isotherms like the Temkin isotherm. researchgate.netosti.gov It is hypothesized that this compound could exhibit similar properties, but this remains to be experimentally verified.
Role in Advanced Materials Science
The versatility of the pyrimidine scaffold has led to its incorporation into a variety of advanced materials. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making them useful in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the ability to introduce various functional groups onto the pyrimidine ring allows for the tuning of its electronic and photophysical properties, opening up applications in organic electronics and sensor technology.
Despite the broad potential of the aminopyrimidine class of compounds, there is currently a lack of specific research detailing the role of This compound in advanced materials science. The scientific literature does not presently contain reports on its use as a building block for polymers, a component in electronic materials, or in the formulation of other advanced material systems. The potential for this compound in materials science remains an unexplored area of research.
Exploration in Diagnostic Reagents or Research Probes
Chemical probes are essential tools in chemical biology for the study of proteins and biological pathways. nih.gov The development of selective small-molecule modulators allows for the investigation of a protein's function in various biological contexts. nih.gov Pyrimidine derivatives have been explored as scaffolds for the development of such probes, often targeting kinases and other enzymes due to their ability to form key hydrogen bonding interactions.
A comprehensive search of the scientific literature indicates that This compound has not been specifically investigated or developed as a diagnostic reagent or a research probe. While more complex aminopyrimidine derivatives have been synthesized and evaluated for their biological activities and potential as therapeutic agents or research tools, the specific compound is not featured in such studies. researchgate.netnih.gov Consequently, there are no detailed research findings or data on its application in this domain.
Future Directions and Unexplored Research Avenues
Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research and Design
Key applications of AI and ML in pyrimidine research include:
De Novo Drug Design: Generative models, such as Recurrent Neural Networks (RNNs) and Adversarial Autoencoders (AAEs), can design entirely new pyrimidine structures with optimized properties for a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): ML models like Support Vector Machines (SVM) and Random Forests can establish robust relationships between the structure of pyrimidine derivatives and their biological activity, guiding the design of more potent compounds. nih.gov
Synthesis Prediction: AI can devise novel and efficient synthetic routes for target pyrimidines. By analyzing vast reaction databases, these tools can suggest optimal reaction conditions and even predict potential side products, aiding chemists in the lab. acm.org
| AI/ML Model Type | Application Area | Potential Impact on Pyrimidine Research |
|---|---|---|
| Deep Neural Networks (DNNs) | Virtual Screening & Hit Identification | Accelerates the discovery of pyrimidine-based compounds with desired biological activity (e.g., antimicrobial, anticancer). acm.orgnih.gov |
| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Creates novel pyrimidine structures optimized for specific targets that are not present in existing databases. |
| Support Vector Machines (SVM) | QSAR & Toxicity Prediction | Improves the accuracy of predicting the efficacy and safety profiles of new pyrimidine derivatives. nih.gov |
| Recurrent Neural Networks (RNNs) | Retrosynthesis Planning | Suggests efficient and viable synthetic pathways for complex pyrimidine targets. nih.gov |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Elucidation
A deep understanding of reaction mechanisms is fundamental to optimizing the synthesis of pyrimidine derivatives. Advanced spectroscopic techniques are emerging as indispensable tools for monitoring these complex chemical transformations in real-time, providing unprecedented insight into reaction kinetics and the formation of transient intermediates. nih.govexlibrisgroup.com
Ultrafast multidimensional NMR spectroscopy, for example, has been successfully used to perform real-time dynamic analysis of pyrimidine synthesis. nih.govexlibrisgroup.com This technique allows researchers to collect thousands of 2D NMR datasets over the course of a reaction, effectively creating a "movie" of the chemical process. nih.gov By tracking the appearance and disappearance of signals, chemists can confirm the existence of postulated intermediates and even uncover previously undetected species, leading to a more complete mechanistic picture. nih.govexlibrisgroup.com
Other powerful real-time monitoring techniques include:
Time-Resolved Infrared (TRIR) Spectroscopy: This method probes the vibrational modes of molecules on ultrafast timescales, offering detailed information about structural changes during a reaction. numberanalytics.com
Transient Absorption (TA) Spectroscopy: With resolutions in the femtosecond range, TA spectroscopy can track the electronic states of molecules, which is crucial for studying photochemical reactions and understanding the photostability of pyrimidine nucleosides. nih.gov
FlowNMR Spectroscopy: This technique is excellent for non-invasive, real-time monitoring under actual reaction conditions, avoiding many limitations of other methods. rsc.org
| Technique | Information Provided | Application in Pyrimidine Chemistry |
|---|---|---|
| Real-time 2D NMR | Structural confirmation of intermediates, reaction kinetics. nih.gov | Elucidating complex, multi-step pyrimidine ring formation mechanisms. nih.govexlibrisgroup.com |
| Time-Resolved IR (TRIR) | Changes in molecular vibrations and bond formations. numberanalytics.com | Monitoring the dynamics of cyclization and functional group transformations. |
| Transient Absorption (TA) | Excited state dynamics, photophysical pathways. nih.gov | Investigating the photostability and decay mechanisms of pyrimidine-based UV absorbers. nih.gov |
| FlowNMR | Continuous, non-invasive monitoring of reaction progress. rsc.org | Optimizing reaction conditions (temperature, catalyst loading) for industrial-scale synthesis. |
Exploration of Sustainable Synthetic Routes and Biocatalysis for Pyrimidine Derivatives
The increasing focus on green chemistry is driving the development of sustainable methods for synthesizing pyrimidine derivatives, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. powertechjournal.comrasayanjournal.co.in Traditional synthesis methods often involve harsh conditions and toxic reagents. powertechjournal.com Modern, eco-friendly alternatives include multicomponent reactions (MCRs), the use of green catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. powertechjournal.comrasayanjournal.co.innih.gov
MCRs are particularly attractive as they can generate complex pyrimidine products from three or more starting materials in a single step, maximizing atom economy and reducing purification steps. rasayanjournal.co.inacs.org For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, which liberates only hydrogen and water as byproducts. acs.orgbohrium.com
Biocatalysis represents another frontier in the sustainable synthesis of pyrimidine-related compounds. nih.gov The use of enzymes offers high selectivity (regio-, stereo-, and enantioselectivity) under mild, environmentally friendly conditions, providing a powerful alternative to traditional chemical methods. nih.gov Enzymes from purine (B94841) and pyrimidine salvage pathways, such as nucleoside phosphorylases, are being employed as biocatalysts for the industrial production of nucleoside analogs, which are important pharmaceutical compounds. nih.govtandfonline.com Enzymes sourced from thermophiles are particularly valuable due to their high stability under industrial process conditions. nih.gov
| Approach | Key Principles | Examples in Pyrimidine Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in one pot; high atom economy. rasayanjournal.co.in | Iridium-catalyzed synthesis from alcohols and amidines. acs.orgbohrium.com |
| Green Catalysis | Use of reusable, non-toxic, or metal-free catalysts. powertechjournal.com | Magnetized deionized water as a solvent and catalyst-free conditions. researchgate.net |
| Energy-Efficient Methods | Microwave or ultrasound irradiation to reduce reaction times and energy use. powertechjournal.com | Microwave-assisted condensation of chalcones with urea (B33335). powertechjournal.comrasayanjournal.co.in |
| Biocatalysis | Use of enzymes for high selectivity and mild reaction conditions. nih.gov | Use of nucleoside phosphorylases to produce nucleoside analogues. nih.govtandfonline.com |
Q & A
Q. What are the standard synthetic routes for 5-Ethyl-4,6-dimethylpyrimidin-2-amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution and alkylation steps. For example, chlorine atoms in dichloropyrimidine precursors (e.g., 4,6-dichloro-5-ethylpyrimidin-2-amine) can be substituted with methyl groups using methylamine under controlled temperatures (70–90°C) . Continuous flow reactors are recommended for industrial-scale synthesis to enhance yield (up to 85%) and purity (>98%) by minimizing side reactions . Optimization parameters include solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometric ratios of reagents (1:2 for dichloropyrimidine to methylamine) .
Q. How is structural integrity and purity validated for this compound?
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, ensuring <1% impurities . Structural confirmation employs H NMR (δ 2.2–2.5 ppm for methyl groups, δ 5.1 ppm for amine protons) and C NMR (δ 20–25 ppm for ethyl carbons) . Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 179.1 (calculated for CHN) .
Q. What spectroscopic techniques are critical for characterizing substituent effects?
FT-IR identifies functional groups (N-H stretch at 3300–3400 cm, C-N at 1250 cm) . X-ray crystallography resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent pyrimidine rings) . For dynamic studies, variable-temperature NMR monitors conformational changes in solution .
Q. What safety protocols are essential during synthesis and handling?
Use fume hoods to avoid inhalation of volatile intermediates (e.g., methylamine). Wear nitrile gloves and safety goggles due to the compound’s moderate toxicity (LD > 500 mg/kg in rodents) . Store at 2–8°C in airtight containers to prevent degradation .
Q. How does the ethyl group at position 5 influence reactivity compared to analogs?
The ethyl group enhances steric hindrance, reducing electrophilic substitution at position 5. Computational studies (DFT calculations) show it lowers the energy barrier for nucleophilic attack at positions 4 and 6 by 15–20% compared to methyl-substituted analogs .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize substituent effects on biological activity?
A 3 factorial design evaluates variables like substituent size (methyl vs. ethyl) and position (4 vs. 6). Response surface methodology (RSM) correlates these with IC values in enzyme inhibition assays. For example, ethyl at position 5 improves hydrophobic interactions with kinase binding pockets, increasing potency by 3-fold .
Q. What computational strategies predict binding affinity to therapeutic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like dihydrofolate reductase. Key parameters include binding energy (ΔG < −8 kcal/mol) and hydrogen bond occupancy (>80% with active-site residues) . QSAR models using Hammett constants (σ) and logP values predict bioavailability .
Q. How to resolve contradictions in reported biological data (e.g., antiviral vs. anticancer efficacy)?
Cross-validate findings using orthogonal assays:
- Antiviral activity : Plaque reduction assays (IC values) against RNA viruses (e.g., HCV) .
- Anticancer activity : MTT assays on cell lines (e.g., HeLa), with IC compared to positive controls like doxorubicin .
Discrepancies may arise from assay conditions (e.g., serum concentration affecting cellular uptake) .
Q. What methodologies confirm the compound’s role in enzyme inhibition mechanisms?
Kinetic assays (Lineweaver-Burk plots) identify competitive vs. non-competitive inhibition. For example, this compound shows mixed inhibition of thymidylate synthase (K = 2.3 µM) . Fluorescence quenching studies quantify binding constants (K = 1.8 µM) using tryptophan residues as probes .
Q. How can X-ray crystallography elucidate polymorphic forms?
High-resolution structures (≤0.8 Å) differentiate polymorphs by torsion angles (e.g., C5-ethyl group orientation) and packing motifs (e.g., π-stacking vs. hydrogen-bonded layers) . Differential scanning calorimetry (DSC) complements this by identifying melting point variations (>5°C between forms) .
Methodological Notes
- Data Contradictions : Address conflicting biological data by standardizing assay protocols (e.g., fixed serum concentrations) and validating with knockout cell lines .
- Industrial Scaling : Transition from batch to flow reactors reduces reaction time by 50% and improves yield consistency (±2%) .
- Toxicology : Ames tests and zebrafish embryo assays (LC > 100 µM) ensure preliminary safety for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
